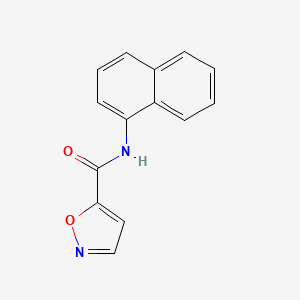

N-(naphthalen-1-yl)isoxazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-yl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(13-8-9-15-18-13)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBBNSXIYMQJQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Naphthalen 1 Yl Isoxazole 5 Carboxamide and Analogues

Strategies for Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be achieved through various chemical transformations. Key strategies include cycloaddition reactions, cycloisomerization, and condensation reactions.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Alkenes/Alkynes)

One of the most versatile and widely employed methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. edu.krdmdpi.comresearchgate.net This reaction, often referred to as the Huisgen cycloaddition, provides a direct route to the isoxazole core. The nitrile oxide dipole is typically generated in situ from the corresponding aldoxime or hydroximoyl chloride.

The general mechanism involves the concerted [3+2] cycloaddition of the nitrile oxide to the carbon-carbon triple bond of an alkyne. To synthesize precursors for N-(naphthalen-1-yl)isoxazole-5-carboxamide, an alkyne bearing an ester group, such as ethyl propiolate, is often used. The reaction with a nitrile oxide would yield the corresponding ethyl isoxazole-5-carboxylate, which can then be hydrolyzed to the carboxylic acid and coupled with naphthalen-1-amine.

| Alkyne | Nitrile Oxide Precursor | Reaction Conditions | Product | Yield (%) | Reference |

| Ethyl propiolate | Benzaldehyde oxime | Chloramine-T, Ethanol, Reflux | Ethyl 3-phenylisoxazole-5-carboxylate | Good | nih.gov |

| Dimethyl acetylenedicarboxylate | 4-Chlorobenzaldehyde oxime | NCS, CH2Cl2, Et3N | Dimethyl 3-(4-chlorophenyl)isoxazole-4,5-dicarboxylate | 85 | nih.gov |

| Phenylacetylene | 4-Methoxybenzaldehyde oxime | NaOCl, CH2Cl2 | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 92 | mdpi.com |

This table presents data for the synthesis of isoxazole derivatives via 1,3-dipolar cycloaddition, illustrating the versatility of the method with different starting materials.

Cycloisomerization Approaches

Cycloisomerization reactions provide an atom-economical route to heterocyclic compounds. For the synthesis of isoxazoles, the cycloisomerization of α,β-acetylenic oximes, catalyzed by transition metals such as gold, has been reported. nih.govrsc.orgacs.org This methodology allows for the selective synthesis of substituted isoxazoles under mild reaction conditions. While less commonly cited for the direct synthesis of isoxazole-5-carboxamides, this approach can be a powerful tool for accessing appropriately functionalized isoxazole precursors. The starting α,β-acetylenic oximes can be prepared from the corresponding ynones.

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

A classical and highly effective method for the construction of the isoxazole ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydroxylamine derivative. researchgate.net To obtain the isoxazole-5-carboxylic acid scaffold, a β-ketoester such as diethyl 2,4-dioxopentanoate is a common starting material. The reaction with hydroxylamine hydrochloride proceeds via initial formation of an oxime, followed by intramolecular cyclization and dehydration to yield the isoxazole ring. The reaction conditions, particularly the pH, can influence the regioselectivity of the cyclization.

| β-Dicarbonyl Compound | Amine | Reaction Conditions | Product | Yield (%) | Reference |

| Diethyl 2,4-dioxopentanoate | Hydroxylamine HCl | Ethanol, Reflux | Ethyl 3-methylisoxazole-5-carboxylate | 75 | researchgate.net |

| Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | Hydroxylamine HCl | Ethanol | Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate | Good | nih.gov |

| Ethyl benzoylpyruvate | Hydroxylamine HCl | Acidic conditions | Ethyl 3-phenylisoxazole-5-carboxylate | High | researchgate.net |

This table showcases the synthesis of isoxazole-5-carboxylate derivatives through the condensation of various β-dicarbonyl compounds with hydroxylamine, highlighting the utility of this method.

Environmentally Benign Synthetic Procedures

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For isoxazole synthesis, this has translated into the use of greener solvents, such as water, and alternative energy sources like microwave irradiation. scholarsresearchlibrary.comnih.govmdpi.com

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the formation of isoxazole derivatives. mdpi.commdpi.com For instance, the condensation of chalcones with hydroxylamine hydrochloride to form isoxazoles can be accomplished in minutes under microwave irradiation, compared to several hours with conventional heating. mdpi.com Similarly, performing 1,3-dipolar cycloadditions or condensation reactions in aqueous media aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents. mdpi.com

Carboxamide Bond Formation Methodologies

Once the isoxazole-5-carboxylic acid is obtained, the final step in the synthesis of N-(naphthalen-1-yl)isoxazole-5-carboxamide is the formation of the amide bond. This is a standard transformation in organic synthesis, and several reliable methods are available.

Amidation and Coupling Reactions Utilizing Carbodiimides (e.g., EDC, EDCI) and Catalysts (e.g., DMAP)

A widely used and efficient method for the formation of amide bonds from carboxylic acids and amines is through the use of coupling agents, particularly carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDCI). nih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

The reaction is often carried out in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), which can accelerate the reaction and improve yields. nih.gov The general procedure involves dissolving the isoxazole-5-carboxylic acid in an appropriate solvent, such as dichloromethane (B109758) (DCM), followed by the addition of EDC, DMAP, and finally naphthalen-1-amine. The reaction typically proceeds at room temperature to afford the desired N-(naphthalen-1-yl)isoxazole-5-carboxamide. The byproducts of this reaction are water-soluble, which simplifies the purification of the final product.

| Isoxazole Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield (%) | Reference |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 4-Chloro-2,5-dimethoxyaniline | EDC, DMAP | DCM | 71 | nih.gov |

| 3-(1H-Indol-3-yl)isoxazole-5-carboxylic acid | 4-(tert-Butyl)aniline | EDC, HOBt, TEA | DCM | Low | nih.gov |

| 5-Phenylisoxazole-3-carboxylic acid | Various amines | EDC, HOBt | - | Moderate to Good | researchgate.net |

This table provides examples of the synthesis of isoxazole-carboxamide analogues using carbodiimide (B86325) coupling agents, demonstrating the broad applicability of this method.

Acid Chloride Mediated Coupling Reactions

A robust and widely employed method for synthesizing N-(naphthalen-1-yl)isoxazole-5-carboxamide involves the conversion of the parent isoxazole-5-carboxylic acid into a more reactive acyl chloride intermediate. This acid chloride is then reacted with naphthalen-1-amine to form the desired amide bond. This two-step, one-pot procedure is favored for its reliability and the high reactivity of the acyl chloride intermediate. researchgate.netnih.gov

The process begins with the activation of the carboxylic acid. Reagents such as oxalyl chloride or thionyl chloride are commonly used for this transformation, often in an inert solvent like dichloromethane (DCM). nih.gov The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acid chloride. nih.gov

Once the isoxazole-5-carbonyl chloride is formed, naphthalen-1-amine is introduced to the reaction mixture. A base, typically a tertiary amine like triethylamine (B128534) (TEA) or pyridine, is added to neutralize the hydrochloric acid (HCl) generated during the amidation reaction, driving the reaction to completion. nih.govresearchgate.net This method has proven effective for synthesizing a variety of indole-3-isoxazole-5-carboxamide derivatives, demonstrating its applicability for structurally similar compounds. nih.gov For instance, one study reported converting a carboxylic acid to its acid chloride using oxalyl chloride and DMF in dry dichloromethane, followed by a substitution reaction with an amine in the presence of triethylamine. nih.gov This approach was chosen specifically when other coupling methods resulted in very low yields, highlighting its utility for challenging substrates. nih.gov

Table 1: Reagents for Acid Chloride Formation

| Reagent | Typical Solvent | Catalyst |

|---|---|---|

| Oxalyl Chloride | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |

Strategic Introduction of the Naphthalene-1-yl Substituent

The introduction of the naphthalene-1-yl moiety is the final key step in the synthesis of the target molecule. This is achieved through a nucleophilic acyl substitution reaction where the primary amine of naphthalen-1-amine attacks the electrophilic carbonyl carbon of the isoxazole-5-carbonyl chloride intermediate.

The choice of naphthalen-1-amine as the starting material directly installs the desired substituent at the amide nitrogen. The naphthalene (B1677914) ring is a significant structural feature, and its inclusion can influence the pharmacological properties of the final compound. researchgate.net The synthesis of various isoxazole-naphthalene derivatives has been explored, indicating the importance of this particular combination of heterocyclic and polycyclic aromatic systems in drug design. researchgate.net The successful coupling to form the N-(naphthalen-1-yl) amide is contingent on the reaction conditions that facilitate the nucleophilic attack, as discussed in the previous section.

Reaction Condition Optimization and Yield Enhancement in Academic Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized isoxazole carboxamides. Several parameters, including the choice of solvent, coupling agents, base, and temperature, are systematically varied in academic research to enhance synthetic efficiency. nih.gov

While the acid chloride method is effective, direct amide coupling using activating agents is also common and subject to extensive optimization. nih.gov For the synthesis of phenyl-isoxazole-carboxamide derivatives, a coupling reaction was successfully carried out using N'-(ethylcarbonimidoyl)hydrochloride (EDC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. nih.gov The reaction was performed in dichloromethane (DCM) under an argon atmosphere at room temperature. nih.gov

Key factors considered for optimization include:

Solvent: Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common choices due to their inert nature and ability to dissolve the reactants. researchgate.netnih.gov

Coupling Agents: Besides the acid chloride route, direct coupling reagents like EDC, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP, are frequently employed to activate the carboxylic acid in situ. nih.govnih.gov

Base: The selection of a base, such as triethylamine (TEA), is critical to neutralize acids and facilitate the reaction without causing unwanted side reactions. researchgate.net

Temperature: Most coupling reactions are initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to proceed to completion. nih.gov

The progress of the reaction is typically monitored by thin-layer chromatography (TLC) to determine the point of completion, after which the product is purified, often using column chromatography. nih.gov

Table 2: Example of Optimized Reaction Conditions for Isoxazole Carboxamide Synthesis nih.gov

| Parameter | Condition |

|---|---|

| Reactants | Isoxazole-Carboxylic Acid, Aniline Derivative |

| Coupling Agent | N'-(ethylcarbonimidoyl)hydrochloride (EDC) |

| Catalyst | 4-dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Atmosphere | Argon |

Alternative Synthetic Routes and Scaffold Diversification for Isoxazole-5-carboxamide (B1310951) Derivatives

Beyond the standard acid chloride and direct coupling methods focused on amide bond formation, alternative strategies often involve different approaches to construct the core isoxazole ring itself, providing avenues for scaffold diversification. espublisher.comnih.govmdpi.comnih.gov

One of the most fundamental and versatile methods for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. rsc.orgnih.gov This method allows for the construction of 3,5-disubstituted isoxazoles with high regioselectivity. The required isoxazole-5-carboxylic acid precursor can be synthesized using an alkyne bearing a carboxylate group or a precursor that can be later converted to the carboxylic acid.

Another common approach starts with β-keto esters. The reaction of a β-keto ester with hydroxylamine hydrochloride can lead to the formation of a 3-substituted-isoxazol-5(4H)-one intermediate. mdpi.com This intermediate can then be further functionalized to introduce the desired substituents and the carboxamide group. This method is advantageous as it utilizes readily available starting materials. mdpi.com

Furthermore, direct coupling of isoxazole carboxylic acids with amines using activating agents like EDC and HOBt or DMAP serves as a primary alternative to the acid chloride method. nih.govnih.gov This approach avoids the need to handle moisture-sensitive and corrosive acyl chlorides. For example, the synthesis of a series of indole-isoxazole carboxamides was successfully achieved using EDC/HOBt as the activating system. nih.gov

These alternative routes provide medicinal chemists with a flexible toolkit to generate a wide array of isoxazole-5-carboxamide derivatives, enabling the exploration of structure-activity relationships. nih.gov The ability to modify both the isoxazole core and the N-aryl substituent is essential for developing compounds with tailored biological profiles. espublisher.com

Advanced Spectroscopic and Analytical Methodologies for N Naphthalen 1 Yl Isoxazole 5 Carboxamide Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.

In the ¹H-NMR spectrum of N-(naphthalen-1-yl)isoxazole-5-carboxamide, distinct signals would be expected for each unique proton. The amide proton (N-H) would typically appear as a singlet in the downfield region, often above 8.5 ppm. nih.gov The seven protons of the naphthalen-1-yl group would resonate in the aromatic region, generally between 7.4 and 8.3 ppm, exhibiting complex splitting patterns due to coupling between adjacent protons. mdpi.com The two protons on the isoxazole (B147169) ring would also appear in the aromatic region, with their specific chemical shifts indicating their position relative to the ring's oxygen and nitrogen atoms. sciarena.com

The ¹³C-NMR spectrum provides complementary information by detecting the carbon skeleton. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of 160-170 ppm. nih.govnih.gov The carbon atoms of the naphthalene (B1677914) and isoxazole rings would produce a cluster of signals in the aromatic region (approximately 100-150 ppm). mdpi.com

Table 1: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for N-(naphthalen-1-yl)isoxazole-5-carboxamide Note: These are representative values based on analogous structures and general principles.

| Assignment | Expected ¹H-NMR Shift (δ, ppm) | Expected ¹³C-NMR Shift (δ, ppm) |

|---|---|---|

| Amide (N-H) | > 8.5 (singlet) | N/A |

| Amide (C=O) | N/A | 160 - 170 |

| Naphthalene (Ar-H) | 7.4 - 8.3 (multiplets) | 120 - 135 |

| Isoxazole (Ar-H) | 6.5 - 8.5 (singlets/doublets) | 100 - 160 |

Mass Spectrometry (MS) Techniques for Molecular Mass Determination (e.g., High-Resolution Mass Spectrometry (HRMS), ESI-MS)

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) is particularly crucial as it provides the exact molecular mass of a compound, which allows for the determination of its elemental formula. najah.edu

For N-(naphthalen-1-yl)isoxazole-5-carboxamide (C₁₄H₁₀N₂O₂), the expected exact mass can be calculated. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. HRMS analysis would be expected to yield a measured m/z value that closely matches the calculated value for C₁₄H₁₁N₂O₂⁺, thereby confirming the molecular formula. nih.govnih.gov This high degree of accuracy helps to distinguish the target compound from other potential isomers or impurities. najah.edu

Table 2: Expected HRMS Data for N-(naphthalen-1-yl)isoxazole-5-carboxamide

| Molecular Formula | Ion | Calculated m/z | Expected Found m/z |

|---|---|---|---|

| C₁₄H₁₀N₂O₂ | [M+H]⁺ | 239.0815 | ~239.0815 ± 0.0005 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency (wavenumber), causing the bonds to vibrate.

The IR spectrum of N-(naphthalen-1-yl)isoxazole-5-carboxamide would display several key absorption bands. A prominent band corresponding to the N-H stretching vibration of the amide group would be expected in the region of 3200-3400 cm⁻¹. The amide carbonyl (C=O) stretch would result in a strong, sharp peak typically between 1650 and 1690 cm⁻¹. nih.gov Aromatic C-H stretching vibrations from the naphthalene and isoxazole rings would appear above 3000 cm⁻¹, while aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. researchgate.net The characteristic N-O stretching of the isoxazole ring may also be identified. researchgate.net

Table 3: Expected IR Absorption Bands for N-(naphthalen-1-yl)isoxazole-5-carboxamide Note: These are representative values based on analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Amide C=O | Stretch | 1650 - 1690 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to validate the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

For a pure sample of N-(naphthalen-1-yl)isoxazole-5-carboxamide (C₁₄H₁₀N₂O₂), the experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement (typically within ±0.4%) with the theoretically calculated values. This agreement provides strong evidence for the compound's purity and confirms its elemental composition. arkajainuniversity.ac.in

Table 4: Theoretical Elemental Composition of N-(naphthalen-1-yl)isoxazole-5-carboxamide

| Element | Molecular Formula | Calculated Mass Percentage (%) |

|---|---|---|

| Carbon (C) | C₁₄H₁₀N₂O₂ | 70.58% |

| Hydrogen (H) | 4.23% | |

| Nitrogen (N) | 11.76% |

Computational and Theoretical Investigations of N Naphthalen 1 Yl Isoxazole 5 Carboxamide Systems

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as N-(naphthalen-1-yl)isoxazole-5-carboxamide, might interact with the active site of a biological target, typically a protein or enzyme.

Research on structurally related isoxazole-carboxamide derivatives has demonstrated their potential to bind to various enzymes. For instance, docking studies on similar compounds have been performed against targets like cyclooxygenase (COX) enzymes and xanthine (B1682287) oxidase. nih.govnih.gov These simulations reveal key binding interactions, such as hydrogen bonds formed by the carboxamide group and hydrophobic interactions involving the aromatic rings. researchgate.net In the case of N-(naphthalen-1-yl)isoxazole-5-carboxamide, the naphthalene (B1677914) moiety would be expected to form significant hydrophobic or π-stacking interactions within a protein's binding pocket, while the isoxazole (B147169) and carboxamide groups could act as hydrogen bond acceptors and donors. researchgate.netnih.gov The binding affinity, often expressed as a docking score in kcal/mol, quantifies the stability of the ligand-protein complex. Studies on analogous isoxazole derivatives have reported binding affinities ranging from -8.4 to -8.7 kcal/mol against COX-2, indicating strong potential interactions. researchgate.net

Table 1: Illustrative Molecular Docking Results for Isoxazole Derivatives Against COX-2

| Compound Feature | Interacting Residue (Example) | Interaction Type | Typical Binding Affinity (kcal/mol) |

|---|---|---|---|

| Carboxamide Group | Arg120 | Hydrogen Bond | -8.4 to -8.7 researchgate.net |

| Isoxazole Ring | Cys41, Ala151 | Hydrogen Bond, Hydrophobic | -8.4 to -8.7 researchgate.net |

Binding Free Energy Calculations (e.g., Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA))

To refine the predictions from molecular docking, binding free energy calculations like MM-PBSA are employed. This method provides a more accurate estimation of the binding affinity by incorporating solvation effects and thermal dynamics. The calculation combines the molecular mechanics energies of the components with a continuum solvation model.

The total binding free energy (ΔG_bind) is calculated by considering van der Waals forces, electrostatic interactions, and solvation energies. For complex molecules containing naphthalene groups, van der Waals interactions are often a primary contributor to the net free binding energy. samipubco.com This method can effectively re-rank docked poses and provide a more reliable prediction of ligand binding, helping to differentiate between potential lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and 3D-QSAR for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing various molecular descriptors (e.g., topological, electronic, physicochemical), QSAR models can predict the activity of new, unsynthesized molecules.

For classes of compounds like thiazole-5-carboxamides, which are structurally related to isoxazole-carboxamides, QSAR studies have shown that topological descriptors play a significant role in the developed models. nih.gov 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These models generate contour maps that highlight regions where modifications to the chemical structure, such as adding bulky groups or hydrogen bond donors/acceptors, would likely increase or decrease biological activity. This provides a rational basis for designing more potent derivatives of a lead compound like N-(naphthalen-1-yl)isoxazole-5-carboxamide.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. asianpubs.org DFT can also generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution across the molecule. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with biological targets. For N-(naphthalen-1-yl)isoxazole-5-carboxamide, the oxygen and nitrogen atoms of the isoxazole and carboxamide groups would be expected to be electron-rich sites, capable of forming favorable electrostatic interactions.

Table 2: Typical Parameters Obtained from DFT Calculations

| Parameter | Significance |

|---|---|

| HOMO Energy | Relates to electron-donating ability |

| LUMO Energy | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. When applied to a ligand-protein complex, MD simulations provide a dynamic view of the binding process, revealing the stability of the interaction and the conformational changes that may occur. nih.gov

The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD value suggests that the ligand remains securely in the binding pocket. researchgate.net Additionally, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify flexible regions of the protein upon ligand binding. ekb.eg MD simulations on isoxazole derivatives have been used to confirm the stability of docking predictions and to better understand the dynamic nature of the ligand-receptor interactions. nih.govmdpi.com

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

The isoxazole ring is considered a potent pharmacophore in medicinal chemistry due to its presence in numerous approved drugs and its versatile biological activities. researchgate.netresearchgate.net For N-(naphthalen-1-yl)isoxazole-5-carboxamide, a potential pharmacophore model would include the hydrophobic naphthalene ring, a hydrogen bond acceptor/donor in the carboxamide linker, and additional features from the isoxazole ring. This model can then be used to screen large chemical databases for other molecules that fit the pharmacophore, or to guide the rational design of new derivatives with improved activity.

Theoretical Bioavailability Predictions in Early-Stage Lead Optimization (e.g., Lipinski's Rule of Five)

In the early stages of drug discovery, it is crucial to assess the potential for a compound to have favorable pharmacokinetic properties, such as oral bioavailability. Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a molecule based on simple physicochemical properties. nih.govdrugbank.com The rules state that an orally active drug generally has:

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) under 500 Daltons

A calculated octanol-water partition coefficient (LogP) not greater than 5

Compounds that comply with these rules are more likely to have good absorption and permeation. nih.gov An analysis of N-(naphthalen-1-yl)isoxazole-5-carboxamide shows that it adheres to these guidelines, suggesting it possesses favorable drug-like properties for potential oral administration.

Table 3: Lipinski's Rule of Five Analysis for N-(naphthalen-1-yl)isoxazole-5-carboxamide

| Property | Value | Rule (Violation if) | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 278.29 g/mol | > 500 | Yes |

| Hydrogen Bond Donors (HBD) | 1 | > 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 | > 10 | Yes |

| Calculated LogP (XLogP3) | 3.5 | > 5 | Yes |

| Violations | 0 | | Compliant |

Mechanistic Investigations of Biological Target Interactions by Isoxazole 5 Carboxamide Derivatives in Vitro and in Silico

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of isoxazole-carboxamide have been evaluated against several enzymes implicated in a range of physiological and pathological processes.

Cholinesterase (AChE, BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease. While direct studies on N-(naphthalen-1-yl)isoxazole-5-carboxamide are limited, research on analogous structures provides valuable insights. For instance, studies on naphtho[1,2-d]oxazole derivatives, which share a fused ring system with the naphthalene (B1677914) group, have shown significant cholinesterase inhibitory activity. One such compound, 4-(naphtho[1,2-d] semanticscholar.orgnih.govoxazol-2-yl)benzene-1,3-diol, was identified as a potent, mixed-type inhibitor of AChE with activity in the nanomolar range and moderate activity against BChE. nih.gov The lipophilicity of these compounds is considered a contributing factor to their inhibitory profile. nih.gov Generally, various O-aromatic N,N-disubstituted carbamates and thiocarbamates have demonstrated weak to moderate inhibition of both cholinesterases, with some derivatives showing selectivity for BChE. mdpi.com

Table 1: Cholinesterase Inhibition by Naphthoxazole Analog

| Compound | Target Enzyme | IC₅₀ | Type of Inhibition |

|---|---|---|---|

| 4-(Naphtho[1,2-d] semanticscholar.orgnih.govoxazol-2-yl)benzene-1,3-diol | AChE | 58 nM | Mixed-type |

This table presents data for a structurally related naphthoxazole derivative to provide context for potential activity.

Pancreatic Lipase (B570770) (PL) Inhibition

Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats, making it a key target for anti-obesity therapies. nih.govhuemed-univ.edu.vn Naphthalene derivatives have been investigated as potential pancreatic lipase inhibitors. semanticscholar.org While specific data for N-(naphthalen-1-yl)isoxazole-5-carboxamide is not available, a related compound, (E)-N2-((naphthalen-1-yl)methylene)-N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine, has been identified as a potent PL inhibitor. nih.gov This suggests that the naphthalene moiety can be a key pharmacophore for interacting with the enzyme. In silico docking studies of this compound showed a high binding affinity (-9.5 kcal/mol) and the formation of five conventional hydrogen bonds within the enzyme's active site. nih.gov

Glycogen (B147801) Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a validated target for the management of type 2 diabetes due to its role in glucose homeostasis. N-glucopyranosyl-isoxazole-5-carboxamides have been synthesized and evaluated as inhibitors of rabbit muscle glycogen phosphorylase b (GPb). nih.gov Although the naphthalen-1-yl variant was not specifically detailed in this series, the study found that N-(β-D-glucopyranosyl)-3-(indol-2-yl)-isoxazole-5-carboxamide was an effective inhibitor with a Ki of 164 μM. nih.gov In a related study on oxadiazole isomers, N-(β-D-glucopyranosyl) 5-(naphth-1-yl)-1,2,4-oxadiazol-3-carboxamide was identified as one of the best inhibitors with a Ki of 30 μM. nih.govresearchgate.net This indicates that the naphthalene group is well-tolerated and can contribute to potent inhibition of glycogen phosphorylase.

Table 3: Glycogen Phosphorylase Inhibition by Related Heterocyclic Carboxamides

| Compound | Target Enzyme | Kᵢ |

|---|---|---|

| N-(β-D-glucopyranosyl) 5-(naphth-1-yl)-1,2,4-oxadiazol-3-carboxamide | GPb | 30 µM |

Myeloid Cell Leukemia 1 (Mcl-1) Protein Binding and Modulation

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and is a significant target in cancer therapy due to its frequent overexpression in various cancers. nih.govcaymanchem.com Research into Mcl-1 inhibitors has explored various chemical scaffolds. In structure-activity relationship studies of a series of N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, it was found that replacing the sulfonamide linker with a carboxamide linker led to a significant (83-fold) decrease in binding affinity for Mcl-1. nih.gov For example, the carboxamide analog 25 showed a Kᵢ of 40.8 ± 8.50 μM, which was much weaker than its sulfonamide counterpart. nih.gov This suggests that the geometry and electronic properties of the linker are critical for effective binding in the BH3 binding groove of Mcl-1 and that a simple carboxamide linker in this specific scaffold is not optimal for high-affinity interaction.

Receptor and Transporter Modulation Studies

Beyond enzyme inhibition, isoxazole-carboxamide derivatives have been investigated for their ability to modulate the activity of receptors and transporters. Recent studies have highlighted their potential as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate (B1630785) receptors crucial for synaptic transmission. nih.govmdpi.com A series of isoxazole-4-carboxamide derivatives were found to be potent inhibitors of AMPA receptor activity, profoundly altering their biophysical gating properties, including deactivation and desensitization. nih.gov While these studies did not specifically test N-(naphthalen-1-yl)isoxazole-5-carboxamide, the findings underscore the therapeutic promise of the broader isoxazole-carboxamide class as AMPA receptor modulators, making them interesting candidates for future development in controlling pain and neurological disorders. nih.gov

AMPA Receptor Interaction and Modulation

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. mdpi.commdpi.com Their dysregulation is implicated in various neurological disorders. mdpi.com Isoxazole (B147169) carboxamide derivatives have been identified as intriguing modulators of AMPA receptors. nih.gov

Electrophysiological studies using the whole-cell patch clamp technique on HEK293t cells expressing AMPA receptor subunits have demonstrated that isoxazole-4-carboxamide derivatives can act as potent inhibitors. nih.govresearchgate.net For instance, compounds like 3-(2,6-dichlorophenyl)-5-methyl-N-(4-(methylthio)phenyl)isoxazole-4-carboxamide (CIC-1) and N-(4-chloro-2,5-dimethoxyphenyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (CIC-2) significantly reduced AMPA-induced currents, with CIC-1 causing an 8-fold inhibition and CIC-2 a 7.8-fold reduction. nih.govresearchgate.net These compounds also altered the biophysical gating properties of the receptors. nih.govresearchgate.net

Furthermore, research into bivalent ligands has shown that bis(isoxazoles) can act as highly potent positive allosteric modulators (PAMs) of the AMPA receptor. mdpi.com Certain derivatives potentiated kainate-induced ion currents by up to 70% at nanomolar and even picomolar concentrations, indicating a strong modulatory effect. mdpi.com The isoxazole ring is considered a promising core for the structure of bivalent AMPA ligands. mdpi.com

Table 1: Modulatory Effects of Isoxazole Carboxamide Derivatives on AMPA Receptors

| Compound ID | Structure Description | Target Subunits | Observed Effect | Potency/Efficacy |

|---|---|---|---|---|

| CIC-1 | 3-(2,6-dichlorophenyl)-5-methyl-N-(4-(methylthio)phenyl)isoxazole-4-carboxamide | GluA2, GluA2/3 | Inhibition of AMPA-induced currents | 8-fold reduction |

| CIC-2 | N-(4-chloro-2,5-dimethoxyphenyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide | GluA2, GluA2/3 | Inhibition of AMPA-induced currents | 7.8-fold reduction |

| bis(isoxazole) I | bis(5-aminoisoxazole) derivative | Not specified | Positive Allosteric Modulation | Potentiation up to 70% at 10⁻¹¹ M |

System xc− Transporter Ligand Investigations

System xc− is an amino acid transporter that exchanges extracellular cystine for intracellular glutamate, playing a critical role in maintaining cellular redox balance and influencing extracellular glutamate levels. nih.gov Isoxazole analogues have been explored as potential inhibitors of this transporter. nih.govnih.gov While the canonical AMPA receptor agonist, AMPA itself, shows little activity at System xc−, other analogues have demonstrated robust binding and inhibition. nih.gov

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. wikipedia.org H3R antagonists are being investigated for their potential in treating neurodegenerative and cognitive disorders. wikipedia.orgnih.gov

Research into H3R ligands has identified derivatives containing a naphthalene group as potent antagonists. nih.gov A series of 1- and 2-naphthyloxy derivatives were synthesized and evaluated, with most compounds showing high affinity for the H3 receptor, with Ki values often below 100 nM. nih.gov The most potent ligand in one study, 1-(5-(naphthalen-1-yloxy)pentyl)azepane, displayed a Ki value of 21.9 nM and was confirmed to be an antagonist in both in vitro and in vivo assays. nih.gov This demonstrates that the combination of a naphthalene ring with a flexible linker and a basic amine function, a common feature in H3R ligands, is a successful strategy for achieving high affinity.

Cellular Pathway Perturbation Analyses in Academic Research Models

Beyond direct target interaction, the effects of isoxazole-5-carboxamide (B1310951) derivatives have been studied at the cellular level, revealing their capacity to perturb fundamental pathways controlling cell fate, such as the cell cycle and apoptosis.

Cell Cycle Arrest Induction (e.g., G0/G1 phase)

The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a key strategy in cancer therapy. Several studies have shown that isoxazole-carboxamide derivatives can induce cell cycle arrest in various cancer cell lines. nih.govnih.govnajah.edu

In one study, novel indole-isoxazole hybrids were shown to cause arrest in the G0/G1 phase of the cell cycle in Huh7 hepatocellular carcinoma cells. nih.gov This arrest was associated with increased levels of total Retinoblastoma (Rb) protein and a significant decrease in cyclin-dependent kinase 4 (CDK4) levels, a key kinase for the G1 to S phase transition. nih.gov Another study on different isoxazole-carboxamide derivatives found they could induce a delay in the G2/M phase in Hep3B liver cancer cells, similar to the effect of the standard chemotherapeutic doxorubicin. najah.edu Leflunomide, an isoxazole-containing drug, has also been shown to induce cell cycle arrest at the S phase in bladder cancer cell lines. nih.gov This indicates that the specific phase of arrest can be dependent on the derivative's structure and the cancer cell type. nih.govmdpi.com

Table 2: Effects of Isoxazole Derivatives on Cell Cycle Progression

| Compound Class | Cell Line | Phase of Arrest | Associated Molecular Changes |

|---|---|---|---|

| Indole-isoxazole hybrids (5r, 5t) | Huh7 (Hepatocellular Carcinoma) | G0/G1 | Increased total Rb protein, decreased CDK4 levels. nih.gov |

| Isoxazole-carboxamides (2d, 2e) | Hep3B (Liver Cancer) | G2/M | Similar profile to doxorubicin. najah.edu |

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The ability of isoxazole-carboxamide derivatives to induce apoptosis has been demonstrated across multiple cancer cell models. nih.govnajah.edu

The induction of apoptosis is often confirmed by methods such as Annexin V/propidium iodide staining, which identifies early and late apoptotic cells. nih.govmdpi.com Mechanistically, studies have pointed towards the intrinsic, or mitochondrial, pathway of apoptosis. For example, treatment of non-small cell lung cancer (NSCLC) cells with a related compound led to an increase in cleaved PARP, a hallmark of caspase activation and apoptosis. nih.gov This was accompanied by a significant decrease in the levels of the anti-apoptotic protein Bcl-2. nih.gov Similarly, indole-isoxazole hybrids were shown to induce apoptotic cell death in both Huh7 and Mahlavu hepatocellular carcinoma cells. nih.gov In some cases, the induction of apoptosis is preceded by cell cycle arrest, suggesting a linked sequence of events where the cell first halts proliferation before initiating cell death pathways. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Derivations in Biological Contexts

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into effective therapeutic agents. For isoxazole-5-carboxamide derivatives, SAR analyses have provided valuable insights into how specific structural modifications influence their biological activities. nih.govnih.govresearchgate.net

In the context of System xc− transporter inhibition, SAR studies revealed that lipophilicity and the nature of the substituent at the 5-position of the isoxazole ring are critical. nih.govnih.gov The high activity of a 5-naphthylethyl analogue compared to the inactivity of a 5-naphthylmethoxymethyl derivative underscores the importance of the linker's composition and the resulting conformational presentation of the naphthalene moiety for effective binding. nih.gov

For Histamine H3 Receptor antagonism, the key pharmacophoric elements generally include a basic amine, a flexible linker, and an aromatic region. SAR on naphthyloxy derivatives confirmed that the naphthalene group serves as an effective aromatic anchor. nih.gov Variations in the linker length and the type of cyclic amine (e.g., piperidine (B6355638) vs. azepane) fine-tune the affinity for the H3 receptor, with a five-carbon linker often proving optimal. nih.gov

Influence of Naphthalene Substituent on Target Affinity and Selectivity

The incorporation of a naphthalene moiety into the isoxazole-5-carboxamide scaffold has been shown to be a critical determinant of biological activity, significantly influencing both target affinity and selectivity. The large, hydrophobic surface area of the naphthalene ring can lead to enhanced binding with specific biological targets through various non-covalent interactions.

One of the key biological targets identified for isoxazole-naphthalene derivatives is tubulin. mdpi.com These compounds act as tubulin polymerization inhibitors, a mechanism shared by many successful anticancer drugs. mdpi.com The naphthalene ring, in this context, is thought to occupy a hydrophobic pocket within the colchicine-binding site of β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. mdpi.com

The position of the naphthalene ring attachment and its substitution pattern can further modulate activity. For instance, in a series of sulphonamide derivatives bearing a naphthalene moiety, the naphthalen-1-yl group was found to be the optimal substituent for potent antiproliferative activity against breast (MCF-7) and non-small cell lung (A549) cancer cell lines. nih.gov Molecular docking studies have suggested that this specific orientation allows for favorable interactions within the target binding site. nih.gov

While much of the research has focused on anticancer activity, the naphthalene substituent can also influence the affinity of isoxazole-carboxamides for other targets. For example, in a study on the fungicidal activity of N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076), a structurally related compound, the naphthalene group was integral to its inhibitory effect on Rhizoctonia solani. mdpi.com

The following table summarizes the antiproliferative activity of some isoxazole-naphthalene derivatives, highlighting the potent effect of the naphthalene substituent.

Table 1: Antiproliferative Activity of Isoxazole-Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5j (4-ethoxy substitution at phenyl ring) | MCF-7 | 1.23 ± 0.16 | mdpi.com |

| 5c (naphthalen-1-yl moiety) | MCF-7 | 0.51 ± 0.03 | nih.gov |

| 5c (naphthalen-1-yl moiety) | A549 | 0.33 ± 0.01 | nih.gov |

Impact of Isoxazole Ring Modifications and Substituent Effects on Activity

The isoxazole ring is a versatile scaffold in medicinal chemistry, and modifications to this core structure, as well as the nature of its substituents, have a profound impact on the biological activity of isoxazole-5-carboxamide derivatives. rsc.org The isoxazole ring itself can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for target engagement. researchgate.net

The substitution pattern on the isoxazole ring is a key determinant of potency and selectivity. For instance, in a series of 4-arylamido 5-methylisoxazole (B1293550) derivatives designed as FLT3 inhibitors, the 5-methyl group was found to be important for activity. nih.gov Similarly, studies on other isoxazole-carboxamides have shown that small alkyl groups at the 5-position of the isoxazole ring can enhance anticancer activity. nih.gov

Furthermore, the electronic properties of substituents on the isoxazole ring can influence activity. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the ring system, thereby affecting its interaction with biological targets. rsc.org For example, in a study of isoxazole derivatives as AMPA receptor modulators, the specific substitution pattern on the isoxazole ring was critical for their inhibitory effects. mdpi.com

The isoxazole ring can also serve as a bioisosteric replacement for other chemical groups, offering advantages in terms of metabolic stability and pharmacokinetic properties. The weak N-O bond in the isoxazole ring can be susceptible to cleavage, which can be a factor in both the mechanism of action and the metabolic fate of these compounds. mdpi.com

The following table presents data on the anticancer activity of various isoxazole-carboxamide derivatives with different substituents, illustrating the impact of these modifications.

Table 2: Anticancer Activity of Substituted Isoxazole-Carboxamide Derivatives

| Compound | Substituents | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2d | 3,4,5-trimethoxyphenyl | Hep3B | ~23 µg/ml | nih.gov |

| 2e | 3,4,5-trimethoxyphenyl | Hep3B | ~23 µg/ml | nih.gov |

| 2d | 3,4,5-trimethoxyphenyl | HeLa | 15.48 µg/ml | nih.gov |

| 127 | Phenyl-isoxazole–carboxamide analogue | Hep3B | 5.96 ± 0.87 | nih.gov |

| 128 | Phenyl-isoxazole–carboxamide analogue | Hep3B | 6.93 ± 1.88 | nih.gov |

| 129 | Phenyl-isoxazole–carboxamide analogue | Hep3B | 8.02 ± 1.33 | nih.gov |

Role of Carboxamide Linker Chemistry in Target Engagement

The carboxamide linker (-CONH-) in N-(naphthalen-1-yl)isoxazole-5-carboxamide and its derivatives plays a crucial role in target engagement by acting as a hydrogen bond donor and acceptor. This linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site of its biological target.

Furthermore, modifications to the carboxamide linker itself, such as N-alkylation or replacement with a bioisosteric group, can have a significant impact on biological activity. These changes can alter the hydrogen bonding potential, conformational flexibility, and metabolic stability of the compound. For instance, in a study of isoxazole-carboxamide derivatives as non-nucleoside reverse transcriptase inhibitors, the nature of the substituent on the carboxamide nitrogen was found to be a key determinant of antiviral activity. researchgate.net

Effects of Lipophilicity and Halogenation on Biological Interaction Profiles

The lipophilicity and halogenation of isoxazole-5-carboxamide derivatives are critical physicochemical properties that significantly influence their biological interaction profiles, including target affinity, cell permeability, and metabolic stability.

Halogenation , the introduction of halogen atoms (F, Cl, Br, I) into the molecular structure, is a common strategy in drug design to modulate biological activity. Halogens can influence a compound's properties in several ways:

Electronic Effects: Halogens are electronegative and can alter the electron distribution in the molecule, thereby affecting its binding to the target. Electron-withdrawing groups like halogens have been shown to be significant for the anticancer activity of some isoxazole derivatives. rsc.org

Size and Steric Effects: The size of the halogen atom can influence how the molecule fits into a binding pocket.

Lipophilicity: Halogenation generally increases the lipophilicity of a compound, which can enhance membrane permeability.

Metabolic Stability: The introduction of halogens can block sites of metabolism, leading to a longer half-life of the drug in the body.

Halogen Bonding: Halogen atoms can participate in a specific type of non-covalent interaction known as halogen bonding, where the halogen acts as an electrophilic species and interacts with a nucleophilic partner on the biological target. This can contribute to increased binding affinity and selectivity.

Structure-activity relationship studies have demonstrated the importance of halogenation in various isoxazole-carboxamide series. For example, the presence of chloro and fluoro substituents on the phenyl ring of isoxazole-carboxamides has been shown to be important for their cytotoxic and COX inhibitory activities. nih.gov In another study, an ortho-substituted bromo compound demonstrated valuable cytotoxic effects compared to other halogen-substituted analogues. rsc.org

The following table provides examples of how halogenation affects the anticancer activity of isoxazole-carboxamide derivatives.

Table 3: Effect of Halogenation on Anticancer Activity of Isoxazole-Carboxamide Derivatives

| Compound | Halogen Substituent | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| A13 | Cl on phenyl ring | COX-1 | 0.064 | nih.gov |

| A13 | Cl on phenyl ring | COX-2 | 0.013 | nih.gov |

| 2a | 2-chlorophenyl | HeLa | 39.80 µg/ml | nih.gov |

| 2d | 2-chlorophenyl, 3,4,5-trimethoxyphenyl | HeLa | 15.48 µg/ml | nih.gov |

Potential Applications and Future Research Directions in Chemical Biology and Drug Discovery Research

Development of N-(naphthalen-1-yl)isoxazole-5-carboxamide as Lead Compounds for Target Discovery

The isoxazole (B147169) ring is a five-membered heterocycle that has garnered substantial attention in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to serve as a versatile scaffold in drug design. nih.govrsc.org Its derivatives are known to exhibit a broad spectrum of biological activities, making them attractive candidates for lead compound development. nih.govsemanticscholar.org When hybridized with other pharmacophoric fragments, such as the naphthalene (B1677914) ring, the resulting molecules can display potent and specific biological effects.

A notable example is the development of isoxazole-naphthalene derivatives as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. researchgate.net In one study, a series of these compounds exhibited potent anti-proliferative activity against human breast cancer cells, with the most active compound, 5j , demonstrating an IC50 value of 1.23 µM. researchgate.net This highlights the potential of the N-(naphthalen-1-yl)isoxazole-5-carboxamide core structure as a starting point for identifying novel anticancer agents.

Furthermore, the isoxazole scaffold has been successfully employed in the design of inhibitors for other critical enzymes. For instance, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed as potent xanthine (B1682287) oxidase (XO) inhibitors for the treatment of gout. nih.gov The most effective compound in this series showed an IC50 value of 0.13 μM, significantly more potent than the established drug allopurinol. nih.gov These findings underscore the utility of isoxazole-based structures as valuable lead compounds for discovering novel therapeutics against a variety of biological targets. nih.govnih.gov

Utility as Chemical Probes for Elucidating Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. Compounds based on the isoxazole-carboxamide scaffold have demonstrated significant potential for this application, particularly in neuroscience. For example, isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These receptors are crucial for synaptic transmission and are implicated in various neurological disorders and pain pathways.

In a detailed electrophysiological study, certain isoxazole-4-carboxamide derivatives were shown to be powerful inhibitors of AMPA receptor activity, with some compounds causing an 8-fold reduction in receptor-mediated currents. mdpi.com By potently and specifically interacting with these receptors, such compounds can be used to probe the role of AMPA receptor subtypes in nociceptive transmission and inflammatory pain. mdpi.com The ability of these molecules to alter the biophysical properties of the receptor, including deactivation and desensitization, makes them highly valuable for elucidating the intricate mechanisms of synaptic signaling. mdpi.com This suggests that N-(naphthalen-1-yl)isoxazole-5-carboxamide and its analogs could be developed into sophisticated chemical probes to investigate the function of ion channels and other key proteins in complex biological systems.

Design of Next-Generation Enzyme Inhibitors and Receptor Ligands

The structural framework of N-(naphthalen-1-yl)isoxazole-5-carboxamide is highly amenable to modification, making it an excellent starting point for the rational design of next-generation enzyme inhibitors and receptor ligands. Research has already demonstrated the success of this scaffold against a variety of targets.

Enzyme Inhibitors: The isoxazole-carboxamide core has been successfully targeted against several key enzymes. Derivatives have been developed as potent inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that is a key target in oncology. researchgate.net Additionally, isoxazole-carboxamide derivatives have been evaluated as cyclooxygenase (COX) inhibitors, with one compound showing high potency against COX-2 (IC50 = 13 nM) and a favorable selectivity ratio. nih.gov As previously mentioned, this scaffold has also yielded potent inhibitors of tubulin polymerization and xanthine oxidase. researchgate.netnih.gov The naphthalene moiety itself has been incorporated into inhibitors of viral enzymes, such as the SARS-CoV-2 Papain-like protease (PLpro), further validating its utility in inhibitor design. nih.gov

Receptor Ligands: Beyond enzymes, the isoxazole nucleus has been central to the design of ligands for various receptors. Studies have reported the synthesis of isoxazole derivatives as candidates for nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, which have potential applications as analgesics. nih.govresearchgate.net Moreover, as discussed, isoxazole-carboxamide derivatives are potent modulators of AMPA receptors, a critical target in neurological research. mdpi.commdpi.com

The diverse targeting capabilities of this scaffold are summarized in the table below.

| Compound Class / Scaffold | Target | Key Findings / Potency (IC₅₀) |

| Isoxazole-Naphthalene Derivatives | Tubulin Polymerization | Most active compound (5j ) showed an IC₅₀ of 1.23 µM against MCF-7 cells and 3.4 µM in a tubulin polymerization assay. researchgate.net |

| N-(isoxazol-5-yl)amides | HSP90 | Lead compound showed high binding affinity (IC₅₀ = 0.030 µM) and inhibited cancer cell proliferation (avg GI₅₀ ≈ 88 nM). researchgate.net |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase (XO) | Compound 6c exhibited potent inhibition with an IC₅₀ of 0.13 µM. nih.gov |

| Isoxazole-Carboxamide Derivatives | COX-1 / COX-2 | Compound A13 was the most potent, with IC₅₀ values of 64 nM (COX-1) and 13 nM (COX-2). nih.gov |

| Naphthalene-based derivatives | SARS-CoV-2 PLpro | Designed inhibitors showed strong binding affinity and inhibition potential in docking simulations. nih.gov |

| Isoxazole Derivatives | Nicotinic Acetylcholine Receptors (nAChR) | Compound 2-(3-methyl-5-isoxazolyl)pyridine presented the best analgesic profile in preclinical tests. nih.govresearchgate.net |

| Isoxazole-4-Carboxamide Derivatives | AMPA Receptors | Compounds CIC-1 and CIC-2 showed potent inhibition, reducing whole-cell currents by approximately 8-fold. mdpi.com |

Exploration in Antimicrobial Research: Focus on Inhibition Mechanisms in Pathogens

The isoxazole nucleus is a common feature in the chemical structure of numerous antimicrobial agents. ijmspr.inresearchgate.net Derivatives of N-(naphthalen-1-yl)isoxazole-5-carboxamide have been explored for their potential to combat bacterial and fungal pathogens, with research indicating that structural modifications can significantly influence their activity.

Studies have shown that naphthalene derivatives containing an isoxazole core exhibit antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. ijmspr.inresearchgate.net Further research into isoxazole carboxamide derivatives has confirmed significant antibacterial and moderate antifungal activities. scholarsresearchlibrary.com Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups, such as halogens or nitro groups, on the scaffold is often important for antimicrobial potency. ijmspr.inscholarsresearchlibrary.com

A detailed study on a related compound, N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076) (NNPCN) , provided critical insights into the potential mechanisms of action against the fungal pathogen Rhizoctonia solani. mdpi.com The investigation revealed a multi-pronged attack on the pathogen:

Cell Wall and Membrane Disruption: Microscopic analysis showed that NNPCN treatment caused severe morphological changes, including hyphal swelling, fractures, and the separation of the cell wall. mdpi.com

Inhibition of Key Enzymes: The compound was found to inhibit ATPase activity, leading to an insufficient energy supply and slowed metabolism within the pathogen. mdpi.com

Metabolic Disruption: Transcriptome sequencing and molecular docking suggested that NNPCN binds to and likely inhibits key enzymes such as β-1,3-glucanase and ABC transporters, which are vital for cell wall integrity and membrane transport, respectively. mdpi.com

These findings suggest that the N-(naphthalen-1-yl) carboxamide scaffold can be a foundation for developing novel antimicrobial agents that act by disrupting fundamental cellular structures and metabolic processes in pathogens. mdpi.com

| Pathogen | Compound Type / Scaffold | Observed Effect / Finding |

| Staphylococcus aureus | Naphthalene-Isoxazole Derivatives | Exhibited good antibacterial activity. ijmspr.inresearchgate.net |

| Escherichia coli | Naphthalene-Isoxazole Derivatives | Exhibited good antibacterial activity. ijmspr.inresearchgate.net |

| Rhizoctonia solani (fungus) | N-(naphthalen-1-yl) phenazine-1-carboxamide | Inhibition via cell wall destruction, cell membrane damage, and inhibition of ATPase activity. mdpi.com |

| Various Bacteria & Fungi | Isoxazole Carboxamide Derivatives | Showed significant antibacterial and moderate antifungal activities; electron-withdrawing groups enhanced potency. nih.govscholarsresearchlibrary.com |

Advanced Derivatization and Scaffold Hybridization Strategies for Enhanced Selectivity and Potency

A key advantage of the N-(naphthalen-1-yl)isoxazole-5-carboxamide scaffold is its suitability for chemical modification to optimize biological activity. Advanced derivatization and scaffold hybridization are powerful strategies to enhance the potency and selectivity of lead compounds.

Derivatization: The introduction of specific functional groups can dramatically alter a molecule's properties. For instance, the addition of a fluoro group is a common strategy in drug design known to radically change biological activity. nih.gov In the context of COX inhibitors, the strategic placement of 3,4-dimethoxy and chloro substituents on the phenyl rings of an isoxazole-carboxamide scaffold was shown to improve binding interactions within the COX-2 enzyme's secondary pocket, thereby enhancing potency and selectivity. nih.gov

Scaffold Hybridization: This approach involves combining the core scaffold with other known pharmacophores to create hybrid molecules with improved or novel activities.

Bioisosteric Replacement and Hybridization: The design of xanthine oxidase inhibitors successfully combined indole (B1671886) and isoxazole cores to create novel, highly potent compounds. nih.gov

Bivalent Ligand Design: A series of bis(isoxazoles) were synthesized with various linkers to act as bivalent ligands, which proved to be potent allosteric modulators of AMPA receptors. mdpi.com

Nanotechnology Integration: To improve cellular permeability and potency, a highly active isoxazole-carboxamide derivative was formulated into a nano-emulgel. nih.govnih.gov This advanced delivery strategy increased the compound's potency against melanoma cells by twofold, demonstrating how formulation science can be integrated with medicinal chemistry to enhance therapeutic effects. nih.gov

These strategies showcase the immense potential for refining the N-(naphthalen-1-yl)isoxazole-5-carboxamide structure to produce highly selective and potent drug candidates. mdpi.comnih.gov

Integration with Artificial Intelligence and Machine Learning Approaches in Compound Discovery Research

The landscape of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can significantly accelerate the identification and optimization of novel therapeutic compounds by analyzing vast datasets to predict molecular properties and biological activities. nih.govcrimsonpublishers.com

For a scaffold like N-(naphthalen-1-yl)isoxazole-5-carboxamide, AI and ML can be applied at multiple stages of the discovery pipeline:

Virtual Screening and Target Identification: ML models can screen massive virtual libraries of N-(naphthalen-1-yl)isoxazole-5-carboxamide derivatives against various protein targets to identify promising hits. This reduces the time and cost associated with traditional high-throughput screening. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the isoxazole-naphthalene scaffold, optimized for desired properties such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. nih.gov

Predictive Modeling: Deep learning platforms like DeepChem and specialized convolutional neural networks (CNNs) such as AtomNet can predict drug-target interactions, binding affinities, and potential toxicity with increasing accuracy. nih.govcrimsonpublishers.com These predictions help prioritize which compounds to synthesize and test in the lab.

By leveraging large-scale bioactivity databases like ChEMBL and PubChem, AI algorithms can learn the complex relationships between chemical structure and biological function. nih.govijhespub.org Applying these powerful computational approaches to the N-(naphthalen-1-yl)isoxazole-5-carboxamide chemical space will undoubtedly accelerate the discovery of next-generation drugs with enhanced efficacy and precision. jsr.org

Q & A

Q. What are the common synthetic routes for N-(naphthalen-1-yl)isoxazole-5-carboxamide and its derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:

- Step 1 : Formation of the isoxazole ring via 1,3-dipolar cycloaddition between nitrile oxides and alkynes.

- Step 2 : Amidation using activated carboxamide intermediates, such as coupling naphthalen-1-amine with isoxazole-5-carbonyl chloride under reflux in anhydrous dichloromethane (DCM) .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Key reagents: Hydrazine derivatives, coupling agents (e.g., EDC/HOBt), and catalysts like triethylamine .

Q. How is the molecular structure of N-(naphthalen-1-yl)isoxazole-5-carboxamide characterized?

Methodological Answer: Structural elucidation employs:

- X-ray crystallography : SHELX software suite for solving crystal structures, particularly for resolving hydrogen bonding and π-π stacking interactions .

- NMR spectroscopy : H and C NMR to confirm functional groups (e.g., naphthalene protons at δ 7.4–8.2 ppm, isoxazole C=O at ~160 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Measure IC values against targets like kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATPase activity via malachite green assay) .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

- Cytotoxicity screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized for N-(naphthalen-1-yl)isoxazole-5-carboxamide derivatives under varying conditions?

Methodological Answer:

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency .

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings to attach aryl groups .

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24h to 4h) and improves yields by 15–20% via cavitation effects .

Q. How should researchers resolve contradictions in spectral data during structure confirmation?

Methodological Answer:

- Multi-spectral correlation : Cross-validate NMR, IR, and MS data. For example, distinguish isoxazole C=O (IR: ~1680 cm) from amide C=O (~1640 cm) .

- Computational modeling : DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .

- Crystallographic refinement : Use SHELXL to adjust thermal parameters and resolve disorder in crystal structures .

Q. What strategies address discrepancies in biological activity data across similar analogs?

Methodological Answer:

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on naphthalene enhance kinase inhibition) .

- Assay standardization : Control variables like ATP concentration in kinase assays or cell passage number in cytotoxicity tests .

- Meta-analysis : Aggregate data from analogs (e.g., thiazole vs. isoxazole derivatives) to identify trends in bioavailability or target selectivity .

Q. How can crystallographic challenges (e.g., twinning, low resolution) be mitigated for this compound?

Methodological Answer:

- Twinning correction : Use TWINABS in SHELX for scaling twinned data and refine with HKLF 5 format .

- High-resolution data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves signal-to-noise ratios for weakly diffracting crystals .

- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling to reduce ice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.